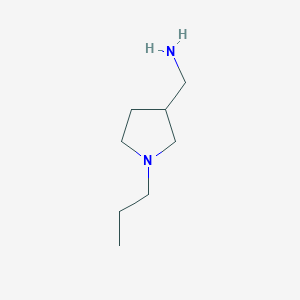

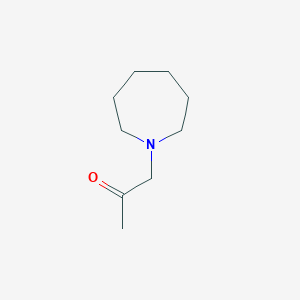

1-(Azepan-1-yl)propan-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Azepan-1-yl)propan-2-one is a chemical compound that belongs to the class of organic compounds known as azepines. Azepines are seven-membered heterocyclic compounds containing a nitrogen atom. This particular compound features an azepanone ring structure, which is a seven-membered saturated heterocycle with a ketone functional group.

Synthesis Analysis

The synthesis of azepine derivatives, including 1-(Azepan-1-yl)propan-2-one, can be achieved through intramolecular condensation reactions. A novel strategy for constructing azepine rings involves the use of tertiary enamides and aldehydes, which undergo a reaction in the presence of BBr3 as a Lewis acid catalyst and P2O5 as an additive. This method has been shown to produce various azepine derivatives with high efficiency and scalability, yielding products in 71-96% yields .

Molecular Structure Analysis

The molecular structure of azepan-2-one derivatives has been studied through crystallography. In one such compound, the azepan-2-one ring adopts a chair conformation, which is a stable and common conformation for seven-membered rings. Additionally, the crystal structure analysis reveals that molecules are linked by N—H⋯O hydrogen bonds, forming supramolecular chains, with weak C—H⋯O interactions occurring between the chains .

Chemical Reactions Analysis

Azepine derivatives can participate in various chemical reactions due to their reactive sites, such as the nitrogen atom and the ketone group. For instance, 1-Aza-1,3-bis(triphenylphosphoranylidene)propane, a related compound, can be used as a synthon for the preparation of different heterocyclic compounds, including azepines. This demonstrates the versatility of azepine derivatives in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of azepan and its derivatives have been explored through both computational and experimental thermochemical studies. These studies provide insights into the conformational energetics of the compounds, revealing several low-energy conformers. The standard enthalpy of formation and enthalpies of vaporization have been determined, contributing to a better understanding of the stability and reactivity of azepine compounds. Additionally, natural bond orbital (NBO) calculations offer an analysis of the structural behavior of these compounds .

科学的研究の応用

Antioxidant Activity

1-(Azepan-1-yl)propan-2-one derivatives have shown potential in antioxidant activities. Kumar, Kumar, and Naik (2009) synthesized a series of these derivatives, which were evaluated for their antioxidant capabilities using assays such as the inhibition of lipid peroxidation by β-carotene and linoleic acid and the inhibition of human low-density lipoprotein (LDL) oxidation. Some compounds, notably compound 2d, exhibited significant antioxidant activities (H. V. Kumar, C. K. Kumar, & N. Naik, 2009).

Crystal Structure

Pradeep et al. (2014) conducted a study on the crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, providing insight into the molecular conformation and interactions. The azepan-2-one ring in this compound was found to adopt a chair conformation, contributing to the understanding of molecular structures and potential reactivity (P. Pradeep et al., 2014).

Non-linear Optical Properties

Ulaş (2020) investigated the electronic and non-linear optical (NLO) properties of 2-(Azepan-1-yl(naphthalen-1-yl)methyl) phenol. This study used density functional theory (DFT) and revealed important insights into the compound's dipole moment, polarizability, and hyperpolarizability, which are critical in material science and photonics (Y. Ulaş, 2020).

Thermochemical Insights

Freitas et al. (2014) provided thermochemical insights on the conformational energetics of azepan and azepan-1-ylacetonitrile. Their study combined computational and experimental approaches to understand the energetic analysis and gas-phase standard enthalpy of formation of these compounds, which is valuable in theoretical chemistry and molecular modeling (Vera L. S. Freitas et al., 2014).

Safety And Hazards

The safety information for 1-(Azepan-1-yl)propan-2-one indicates that it is a dangerous compound. The hazard statements include H315, H318, and H335, which correspond to skin irritation, eye damage, and respiratory irritation, respectively . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

特性

IUPAC Name |

1-(azepan-1-yl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-9(11)8-10-6-4-2-3-5-7-10/h2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATMULOULXASJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1CCCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azepan-1-yl)propan-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-N-(3-methoxyphenyl)-6-tert-pentyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1292893.png)

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)